molecular formula C11H11F2NO3 B11868367 ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

Cat. No.: B11868367
M. Wt: 243.21 g/mol
InChI Key: LNJVZDUNIXEBQQ-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethyl alcohol to yield the ester . The reaction conditions often require a controlled temperature environment and the use of solvents like dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include steps for purification, such as crystallization and chromatography, to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of difluoro and oxo groups, which may contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11F2NO3/c1-2-17-10(16)8-5-6-7(14-8)3-4-11(12,13)9(6)15/h5,14H,2-4H2,1H3

InChI Key

LNJVZDUNIXEBQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCC(C2=O)(F)F

Origin of Product

United States

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